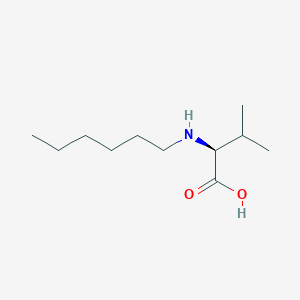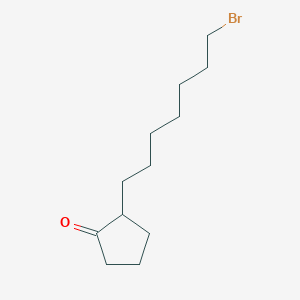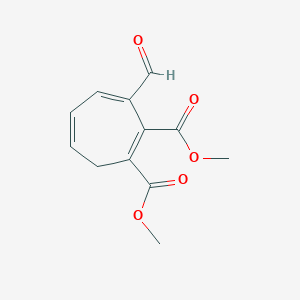
(4S)-1-Methyl-4-(prop-1-en-1-yl)cyclohex-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S)-1-Methyl-4-(prop-1-en-1-yl)cyclohex-1-ene is an organic compound that belongs to the class of cycloalkenes. This compound features a cyclohexene ring with a methyl group and a prop-1-en-1-yl group attached to it. The stereochemistry of the compound is specified by the (4S) configuration, indicating the spatial arrangement of the substituents around the chiral center.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-1-Methyl-4-(prop-1-en-1-yl)cyclohex-1-ene can be achieved through various synthetic routes. One common method involves the use of cyclohexene as the starting material. The methyl group can be introduced via a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst such as aluminum chloride. The prop-1-en-1-yl group can be introduced through a Wittig reaction, where a suitable phosphonium ylide reacts with the cyclohexene derivative to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes These processes often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity
Analyse Chemischer Reaktionen
Types of Reactions
(4S)-1-Methyl-4-(prop-1-en-1-yl)cyclohex-1-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into saturated derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst (e.g., palladium on carbon) are commonly used.
Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield a carboxylic acid, while reduction with hydrogen gas may produce a fully saturated cyclohexane derivative.
Wissenschaftliche Forschungsanwendungen
(4S)-1-Methyl-4-(prop-1-en-1-yl)cyclohex-1-ene has various scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: It may be used in studies related to enzyme-substrate interactions and metabolic pathways.
Medicine: The compound could be investigated for its potential pharmacological properties and therapeutic applications.
Industry: It may be used in the production of specialty chemicals, fragrances, and flavoring agents.
Wirkmechanismus
The mechanism of action of (4S)-1-Methyl-4-(prop-1-en-1-yl)cyclohex-1-ene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4R)-1-Methyl-4-(prop-1-en-1-yl)cyclohex-1-ene: The enantiomer of the compound with the opposite stereochemistry.
1-Methyl-4-(prop-1-en-1-yl)cyclohexane: A saturated derivative of the compound.
1-Methyl-4-(prop-1-en-1-yl)benzene: An aromatic analog of the compound.
Uniqueness
(4S)-1-Methyl-4-(prop-1-en-1-yl)cyclohex-1-ene is unique due to its specific stereochemistry and the presence of both a methyl and a prop-1-en-1-yl group on the cyclohexene ring. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
62797-47-1 |
|---|---|
Molekularformel |
C10H16 |
Molekulargewicht |
136.23 g/mol |
IUPAC-Name |
(4S)-1-methyl-4-prop-1-enylcyclohexene |
InChI |
InChI=1S/C10H16/c1-3-4-10-7-5-9(2)6-8-10/h3-5,10H,6-8H2,1-2H3/t10-/m1/s1 |
InChI-Schlüssel |
YTTNUNRNRDQUKQ-SNVBAGLBSA-N |
Isomerische SMILES |
CC=C[C@H]1CCC(=CC1)C |
Kanonische SMILES |
CC=CC1CCC(=CC1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2R,5S)-5-(aminomethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14512611.png)
![Urea, [(1-phenylcyclohexyl)methyl]-](/img/structure/B14512617.png)




![4-Oxo-4-[(1-phenylethyl)amino]but-2-enoic acid](/img/structure/B14512654.png)

![6-{[(4-Chlorophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14512666.png)

![2-[3-(1-Ethylquinolin-2(1H)-ylidene)prop-1-en-1-yl]quinoline](/img/structure/B14512682.png)

![Lithium (methylsulfanyl)[bis(trimethylsilyl)]methanide](/img/structure/B14512688.png)
